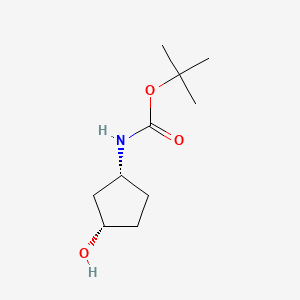

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-03-1 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block for Antiviral Agents

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a pivotal chiral building block in contemporary medicinal chemistry. The guide delves into its specific structure, stereochemistry, and physicochemical properties. It further details a robust chemoenzymatic synthetic route, outlines its characteristic reactivity, and highlights its critical role as an intermediate in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral drugs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Strategic Importance of Chiral Cyclopentanols in Drug Design

The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Chiral molecules, particularly those incorporating rigid scaffolds, play a crucial role in this endeavor by enabling precise three-dimensional interactions with biological targets. This compound has emerged as a molecule of significant interest due to its unique structural features: a constrained cyclopentane ring and defined cis-stereochemistry of the amino and hydroxyl groups. This specific arrangement mimics the furanose ring of natural nucleosides, making it an ideal precursor for the synthesis of carbocyclic nucleoside analogues. These analogues exhibit increased metabolic stability due to the replacement of the glycosidic bond's oxygen with a carbon atom, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases[1]. This enhanced stability often translates to improved pharmacokinetic profiles, a critical attribute for successful drug candidates.

This guide will provide an in-depth analysis of the structure, synthesis, and application of this key chiral intermediate, with a focus on empowering researchers to effectively utilize it in their synthetic strategies.

Molecular Structure and Physicochemical Properties

The precise structure of this compound is fundamental to its utility. The (1R,3S) designation defines the absolute stereochemistry at the two chiral centers, resulting in a cis relationship between the Boc-protected amino group at C1 and the hydroxyl group at C3.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | ChemScene |

| CAS Number | 225641-84-9 | ChemScene |

| Molecular Formula | C₁₀H₁₉NO₃ | ChemScene |

| Molecular Weight | 201.26 g/mol | ChemScene |

| SMILES | O[C@H]1CCC1 | ChemScene |

| InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | Amadis Chemical |

Physicochemical Data

The following table outlines key computed physicochemical properties that are valuable for predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | ChemScene |

| LogP | 1.4245 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis of this compound

The enantiopure nature of this building block is critical for its application in drug synthesis. While several synthetic routes exist for aminocyclopentanols, chemoenzymatic methods offer an elegant and efficient approach to establishing the desired stereochemistry with high fidelity. The following protocol is based on a well-established strategy involving an enzymatic resolution step.

Synthetic Strategy Overview

The synthesis commences with a hetero-Diels-Alder reaction to form the cyclopentane ring system, followed by a key enzymatic resolution to separate the enantiomers. Subsequent reduction and protection steps yield the target molecule.

Caption: Chemoenzymatic synthesis workflow for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of chiral aminocyclopentanols[2].

Step 1: Synthesis of cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

-

In a round-bottom flask, tert-butyl N-hydroxycarbamate is oxidized in situ to generate tert-butyl nitroso-carbamate.

-

Freshly cracked cyclopentadiene is added to the reaction mixture at low temperature (-78 °C).

-

The mixture is allowed to warm to room temperature and stirred until the hetero-Diels-Alder reaction is complete, as monitored by TLC.

-

The crude product is purified by column chromatography to yield the bicyclic adduct.

Step 2: Reductive Ring Opening to Racemic cis-4-Amino-2-cyclopenten-1-ol

-

The bicyclic adduct from Step 1 is dissolved in acetic acid.

-

Zinc dust is added portion-wise at 0 °C, and the reaction is stirred vigorously.

-

Upon completion, the reaction is filtered to remove excess zinc, and the solvent is removed under reduced pressure. The crude product is taken to the next step without further purification.

Step 3: Boc Protection and Enzymatic Resolution

-

The crude amino alcohol from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)₂O) and a non-nucleophilic base (e.g., triethylamine).

-

After the protection is complete, the racemic Boc-protected aminocyclopentenol is isolated.

-

The racemic mixture is then subjected to enzymatic kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme selectively acetylates one enantiomer.

-

The reaction is monitored until approximately 50% conversion is reached. The acetylated compound and the unreacted alcohol are then separated by column chromatography.

Step 4: Deacetylation and Hydrogenation

-

The enantiomerically enriched acetate is deacetylated under mild basic conditions (e.g., potassium carbonate in methanol) to yield the enantiopure (1R,4S)-N-Boc-4-aminocyclopent-2-en-1-ol.

-

This intermediate is then hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduces the double bond and yields the final product, this compound.

-

The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.75 (br s, 1H): NH proton of the carbamate.

-

δ ~4.20 (m, 1H): CH-OH proton.

-

δ ~3.95 (m, 1H): CH-NHBoc proton.

-

δ ~2.20-1.50 (m, 6H): Cyclopentane ring protons (CH₂).

-

δ 1.44 (s, 9H): tert-butyl protons of the Boc group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155.5: Carbonyl carbon of the carbamate.

-

δ ~79.5: Quaternary carbon of the tert-butyl group.

-

δ ~73.0: CH-OH carbon.

-

δ ~53.0: CH-NHBoc carbon.

-

δ ~40.0, 35.0, 32.0: Cyclopentane ring carbons (CH₂).

-

δ 28.4: Methyl carbons of the tert-butyl group.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile synthetic intermediate. The hydroxyl group can undergo a variety of transformations, while the Boc-protected amine remains stable until a deprotection step is desired.

Key Reactions of the Hydroxyl Group

A. Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for the stereoinvertive substitution of the secondary alcohol. This is particularly useful for introducing a nucleobase with inversion of configuration at the C3 position, which is a key step in the synthesis of many carbocyclic nucleosides.

Sources

Physical and chemical properties of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.

An In-Depth Technical Guide to tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Molecular Identity and Structure

This compound is a bifunctional organic molecule featuring a cyclopentane scaffold. Its structure is characterized by a secondary alcohol and a carbamate-protected amine, with a defined stereochemistry at positions 1 and 3 of the ring. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, allowing for selective reactions at the hydroxyl group.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecule.

Physical and Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| Physical State | Solid, Off-white | [6] |

| Melting Point | 105 - 109 °C | [6][7] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [7] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.4245 | [1] |

| Hydrogen Bond Donors | 2 | [1][8] |

| Hydrogen Bond Acceptors | 3 | [1][8] |

| Rotatable Bonds | 1 | [1] |

The moderate TPSA and logP values suggest a balance between hydrophilicity (due to the -OH and -NHCOO- groups) and lipophilicity (due to the cyclopentane ring and tert-butyl group), which dictates its solubility in a range of organic solvents. Its solid state at room temperature simplifies handling and storage.

Chemical Reactivity and Stability

The synthetic utility of this molecule stems from the distinct reactivity of its two functional groups.

Diagram 2: Key Reactive Sites

The molecule's two primary points of chemical modification.

Reactivity of the Hydroxyl Group

The secondary alcohol at the C3 position is a versatile nucleophilic center. It can readily undergo a variety of standard transformations:

-

Oxidation: Can be oxidized to the corresponding ketone, (R)-tert-Butyl (3-oxocyclopentyl)carbamate, using common oxidizing agents. This ketone is itself a useful intermediate.

-

Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: Can be converted into ethers via reactions like the Williamson ether synthesis.

The Boc Protecting Group: Stability and Cleavage

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine.

-

Stability: It is stable under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many oxidation/reduction reactions. This stability is the cornerstone of its utility, allowing for selective manipulation of the hydroxyl group.

-

Deprotection (Cleavage): The Boc group is efficiently removed under acidic conditions. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Diagram 3: Typical Boc Deprotection Workflow

A standard procedure for removing the Boc protecting group.

Synthesis and Purification

A common synthetic route to this compound involves the stereoselective reduction of the corresponding ketone precursor, (R)-tert-Butyl (3-oxocyclopentyl)carbamate. The choice of reducing agent is critical to achieving the desired (3S) stereochemistry of the hydroxyl group.

Illustrative Synthesis Protocol: Stereoselective Reduction

-

Setup: A solution of (R)-tert-Butyl (3-oxocyclopentyl)carbamate (1.0 eq) is prepared in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to 0 °C in an ice-water bath. This is crucial for controlling the reaction's exothermicity and enhancing stereoselectivity.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The choice of a less sterically hindered reducing agent often favors the formation of the desired cis-isomer.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a saturated ammonium chloride solution.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Applications in Drug Development

The defined stereochemistry and orthogonal functional groups of this molecule make it a valuable chiral pool starting material. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting enzymes and receptors where specific stereoisomers are required for activity.

Diagram 4: Role as a Synthetic Intermediate

Synthetic pathways originating from the title compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10] It may also be harmful if swallowed.[6][11]

-

Precautions for Safe Handling:

-

Storage:

References

-

1st Scientific. (n.d.). This compound. Retrieved from [Link]

-

Aliphatic Chain Hydrocarbons. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:225641-84-9 - Abovchem [abovchem.com]

- 3. 225641-84-9|this compound|BLD Pharm [bldpharm.com]

- 4. 1stsci.com [1stsci.com]

- 5. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 8. 389890-43-1 | tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 9. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | C10H19NO3 | CID 66877697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)-9-(propan-2-yl)-8,9-dihydro-7H-purin-6-amine and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical entity, 2-(2-methyl-2,3-dihydro-1-benzofuran-7-yl)-9-(propan-2-yl)-8,9-dihydro-7H-purin-6-amine, is not indexed in major chemical databases under the provided CAS number 225641-84-9, nor does it appear in publicly available scientific literature. This suggests it may be a novel compound. This guide, therefore, provides a comprehensive technical framework for the synthesis, characterization, and potential applications of this chemical scaffold, based on established principles of medicinal chemistry and the known properties of its constituent moieties: the 2,3-dihydrobenzofuran system and the 9-substituted purine core.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The convergence of a purine core with a dihydrobenzofuran moiety represents a compelling strategy in medicinal chemistry. Purine analogs are renowned for their ability to mimic endogenous nucleosides, enabling them to interact with a wide array of biological targets, most notably protein kinases.[1][2] Their planar structure is ideal for insertion into the ATP-binding pocket of kinases, a feature that has been exploited in the development of numerous anticancer and anti-inflammatory agents.[3][4] The dihydrobenzofuran scaffold, on the other hand, is a "privileged structure" found in numerous natural products and synthetic drugs, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[5][6][7] This can lead to enhanced binding affinity and selectivity for the target protein.[8]

The specific substitution pattern of the topic compound—a 2-methyl-2,3-dihydro-1-benzofuran at the 2-position of the purine and an isopropyl group at the 9-position—suggests a design aimed at achieving high potency and selectivity. The isopropyl group on the purine's N9 position is a common feature in kinase inhibitors, influencing solubility and interaction with the ribose-binding pocket. The dihydrobenzofuran at the C2 position likely serves to extend into a more solvent-exposed region of the ATP-binding site, offering opportunities for further functionalization to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

This guide will provide a projected pathway for the synthesis of this novel scaffold, outline key experiments for its characterization, and discuss its potential therapeutic applications, with a focus on kinase inhibition.

Part 1: Synthetic Strategy and Methodologies

The synthesis of the target compound can be envisioned through a convergent approach, involving the preparation of a 7-substituted-2-methyl-2,3-dihydro-1-benzofuran intermediate and a 2-halo-9-isopropyl-purine, followed by a cross-coupling reaction.

Synthesis of the Dihydrobenzofuran Intermediate

The key intermediate is a 7-functionalized 2-methyl-2,3-dihydro-1-benzofuran, such as a boronic acid or a stannane derivative, suitable for palladium-catalyzed cross-coupling. A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for the dihydrobenzofuran intermediate.

Experimental Protocol: Miyaura Borylation of 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran

-

Reagents and Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 7-bromo-2-methyl-2,3-dihydro-1-benzofuran (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Synthesis of the Purine Intermediate and Final Coupling

The purine core can be assembled using established methods, such as the Traube purine synthesis, or by modifying commercially available purine precursors.[1] A 2,6-dihalopurine can be selectively functionalized to introduce the amino group at C6 and the isopropyl group at N9, followed by a Suzuki or Stille coupling at C2. A more direct route would involve the Buchwald-Hartwig amination.[9][10][11]

Caption: Proposed final Suzuki coupling step to synthesize the target compound.

Experimental Protocol: Suzuki Coupling

-

Reagents and Setup: In a microwave vial, combine the dihydrobenzofuran boronic ester (1.1 eq), 6-amino-2-chloro-9-isopropyl-9H-purine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 M aqueous solution, 3.0 eq).[12]

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent. Purify the residue by preparative HPLC to obtain the final compound.

Part 2: Physicochemical and Biological Characterization

Once synthesized and purified, a comprehensive characterization of the compound is essential.

Physicochemical Properties

| Property | Analytical Method | Expected Outcome |

| Identity & Purity | HPLC, LC-MS, HRMS | Purity >95%, confirmation of molecular weight and elemental composition. |

| Structure Elucidation | ¹H NMR, ¹³C NMR, 2D NMR | Confirmation of the chemical structure and stereochemistry. |

| Solubility | Kinetic & Thermodynamic | Quantitative measurement in aqueous buffers and organic solvents. |

| LogD | Shake-flask or HPLC method | Determination of lipophilicity at physiological pH. |

| pKa | Potentiometric titration | Identification of ionizable groups. |

| Chemical Stability | HPLC over time | Assessment of stability in various buffers and matrices (e.g., plasma). |

Biological Evaluation: A Focus on Kinase Inhibition

Given the purine scaffold, the primary hypothesis is that the compound will function as a kinase inhibitor. A tiered screening approach is recommended.[3]

Tier 1: Broad Kinase Panel Screening

A broad kinase screen (e.g., against a panel of >400 kinases) at a single high concentration (e.g., 10 µM) will identify the primary kinase targets.

Tier 2: IC₅₀ Determination for Hits

For kinases showing significant inhibition (>70-80%) in the primary screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [13]

This protocol describes a common method to measure kinase activity by quantifying the amount of ADP produced.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3) in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the serially diluted compound or DMSO control.

-

Add the kinase of interest.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the kinase's substrate and ATP.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add a detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Activity

Following biochemical characterization, the compound's effect on cells should be evaluated.

Experimental Protocol: Cell Viability Assay (MTT-based) [14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Potential Therapeutic Applications and Future Directions

The therapeutic potential of this scaffold is broad, largely depending on its kinase selectivity profile.

-

Oncology: If the compound inhibits kinases involved in cancer cell proliferation and survival (e.g., CDKs, FLT3, PDGFR), it could be developed as an anticancer agent.[3]

-

Inflammation and Autoimmune Diseases: Inhibition of kinases in inflammatory signaling pathways (e.g., JAKs, SYK) could lead to treatments for diseases like rheumatoid arthritis or psoriasis.

-

Neurodegenerative Diseases: Targeting kinases implicated in neurodegeneration (e.g., GSK3β, LRRK2) is another potential avenue.

Future work should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing analogs with modifications to the dihydrobenzofuran and the purine core. This will help in optimizing potency, selectivity, and drug-like properties.

Conclusion

While the specific compound 2-(2-methyl-2,3-dihydro-1-benzofuran-7-yl)-9-(propan-2-yl)-8,9-dihydro-7H-purin-6-amine remains to be synthesized and characterized, its chemical architecture holds significant promise. The fusion of a purine core with a dihydrobenzofuran moiety creates a scaffold with the potential to yield potent and selective kinase inhibitors. The synthetic and analytical frameworks provided in this guide offer a robust starting point for the investigation of this novel chemical entity and its analogs, potentially leading to the discovery of new therapeutic agents.

References

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved from [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave Online. Retrieved from [Link]

-

Robins, M. J., et al. (2003). Synthesis and biological activities of 2-functionalized purine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 115-27. Retrieved from [Link]

-

Benzofuran Derivatives: Significance and symbolism. (2024, December 13). Connected Papers. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4882. Retrieved from [Link]

-

Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Retrieved from [Link]

-

Singh, K., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-Evolution and Physico-Chemical Letters. Retrieved from [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29741-29755. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Purine analogue. Retrieved from [Link]

-

Various authors. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

-

Konecny, P., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry, 58, 116656. Retrieved from [Link]

-

Bares, J. A., et al. (1987). Synthesis, cell growth inhibition, and antitumor screening of 2-(p-n-butylanilino)purines and their nucleoside analogues. Journal of Medicinal Chemistry, 30(10), 1744-1750. Retrieved from [Link]

-

Pizzorno, G., et al. (2001). Purine Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Retrieved from [Link]

-

Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. (2024, November 6). YouTube. Retrieved from [Link]

-

Georgieva, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10403. Retrieved from [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Asati, V., et al. (2013). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemistry. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Rullo, M., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 683-692. Retrieved from [Link]

-

Various authors. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination. Retrieved from [Link]

-

Majumdar, K. C., et al. (2011). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o645. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Various authors. (n.d.). Substituted purine derivatives with biological activities. ResearchGate. Retrieved from [Link]

-

Stanchev, S., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[14]-benzofuro-[2,3-c]-[14]-benzazepin-6,12-dione. Molecules, 7(4), 353-363. Retrieved from [Link]

-

Sachan, D., et al. (2012). Biological activities of purine analogues: a review. Journal of Pharmacy and Science Innovation, 1(2), 29-34. Retrieved from [Link]

-

Krol, W., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. Retrieved from [Link]

-

Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3694. Retrieved from [Link]

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 2. Purine analogue - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 7. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay protocol | Abcam [abcam.com]

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure ((1R,3S)-3-hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity. Enantiomers, the two mirror-image forms of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and source enantiomerically pure compounds is a cornerstone of modern drug discovery.

This technical guide focuses on a key chiral building block: enantiomerically pure tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. This molecule, with its defined stereochemistry, serves as a critical intermediate in the synthesis of a variety of bioactive compounds, most notably carbocyclic nucleoside analogues that form the backbone of many antiviral therapies. Its rigid cyclopentane core, coupled with the strategically placed hydroxyl and protected amine functionalities, provides a versatile scaffold for the construction of complex molecular architectures. This guide will delve into the commercial availability, synthesis, and analytical control of this vital synthetic intermediate, providing researchers and drug development professionals with a comprehensive resource to support their work.

Commercial Availability: Sourcing the Foundation

The accessibility of high-quality starting materials is a critical first step in any synthetic campaign. Enantiomerically pure this compound is commercially available from a range of specialized chemical suppliers. This availability provides researchers with the option to bypass a multi-step synthesis, thereby accelerating research and development timelines.

When sourcing this intermediate, it is crucial to consider not only the chemical purity but also the enantiomeric excess (e.e.), which should be as high as possible to ensure the stereochemical integrity of the final drug substance. The table below summarizes the availability of this compound from various vendors, highlighting key specifications.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula |

| ChemScene | This compound | 225641-84-9 | ≥95% | C₁₀H₁₉NO₃ |

| BLDpharm | This compound | 225641-84-9 | Not Specified | C₁₀H₁₉NO₃ |

| Abovchem | This compound | 225641-84-9 | 95% | C₁₀H₁₉NO₃ |

| 1st Scientific | This compound | 225641-84-9 | Not Specified | C₁₀H₁₉NO₃ |

Enantioselective Synthesis: A Chemoenzymatic Approach

While commercially available, an in-house synthesis of enantiomerically pure ((1R,3S)-3-hydroxycyclopentyl)carbamate can offer advantages in terms of cost-effectiveness for large-scale production and control over the supply chain. A robust and scalable synthesis is crucial. A key strategy for achieving the desired enantiopurity is through enzymatic kinetic resolution of a racemic precursor.

A published patent outlines a practical route to the parent amine, (1R,3S)-3-aminocyclopentanol, which can then be protected to yield the desired carbamate.[1] This chemoenzymatic approach leverages the high stereoselectivity of lipases to separate the enantiomers of a key intermediate.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process that begins with a hetero Diels-Alder reaction to construct the cyclopentene ring system, followed by reduction, enzymatic resolution, and finally, saturation of the double bond and deprotection/protection steps.

Caption: Chemoenzymatic synthesis workflow.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

The pivotal step in achieving high enantiomeric purity is the kinetic resolution of the racemic cis-N-(4-hydroxycyclopent-2-en-1-yl)carbamate. This protocol is adapted from methodologies described for the resolution of similar aminocycloalkanols.[1][2][3][4][5]

Materials:

-

Racemic tert-butyl cis-(4-hydroxycyclopent-2-en-1-yl)carbamate

-

Lipase PS from Pseudomonas cepacia (immobilized)

-

Vinyl acetate

-

Anhydrous solvent (e.g., Diisopropyl ether or Toluene)

-

Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

-

To a solution of racemic tert-butyl cis-(4-hydroxycyclopent-2-en-1-yl)carbamate (1 equivalent) in the chosen anhydrous solvent, add immobilized Lipase PS (the amount may need to be optimized, typically 10-50% by weight of the substrate).

-

Add vinyl acetate (0.5-0.6 equivalents) as the acylating agent. The use of a slight excess of the substrate ensures that the reaction can proceed to ~50% conversion, yielding the desired enantiomer of the unreacted alcohol in high enantiomeric excess.

-

Stir the suspension at a controlled temperature (typically room temperature to 40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

-

Once the reaction reaches approximately 50% conversion and the desired enantiomeric excess of the unreacted alcohol is achieved, stop the reaction by filtering off the immobilized enzyme.

-

The enzyme can be washed with the solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (1R,3S)-alcohol from the acylated (1S,4R)-acetate by column chromatography on silica gel.

The subsequent steps involve the hydrogenation of the double bond of the resolved alcohol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This is followed by standard procedures for the protection of the amino group as a tert-butyl carbamate if the resolution was performed on the unprotected amine.

Analytical Control: Ensuring Enantiomeric Purity

The confirmation of enantiomeric purity is a non-negotiable aspect of utilizing chiral intermediates in drug synthesis. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.[6][7][8][9]

Chiral HPLC Method Development

The separation of the enantiomers of this compound and its precursors can be achieved on various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.

Logical Flow for Chiral Method Development:

Caption: Chiral HPLC method development workflow.

A typical starting point for method development would be to screen a set of polysaccharide-based columns with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol (IPA) or ethanol. The ratio of the modifier is varied to optimize the resolution and retention times.

Example Chiral HPLC Conditions (Hypothetical, based on similar compounds):

-

Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: Hexane/Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Temperature: 25 °C

For compounds that are not soluble in normal-phase eluents, reversed-phase conditions using acetonitrile or methanol with water or a buffer can be explored on appropriate reversed-phase CSPs.

Application in Drug Synthesis: A Gateway to Carbocyclic Nucleosides

The primary application of enantiomerically pure ((1R,3S)-3-hydroxycyclopentyl)carbamate and its parent amine is in the synthesis of carbocyclic nucleoside analogues.[10][11][12] These compounds are structurally similar to natural nucleosides but have the furanose ring replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability, as the carbocyclic ring is not susceptible to enzymatic cleavage like the glycosidic bond in natural nucleosides.

This chiral building block is a key precursor for the synthesis of several important antiviral drugs, including the HIV reverse transcriptase inhibitor Abacavir and the HIV integrase inhibitor Bictegravir .[13][14][15][16]

The Role in Abacavir Synthesis: While the final structure of Abacavir contains a cyclopentene ring, the synthesis often proceeds through intermediates that can be derived from saturated cyclopentane rings or by introducing the double bond at a later stage. The (1R,3S) stereochemistry of the hydroxyl and amino groups on the cyclopentane ring is crucial for the correct spatial orientation of the nucleobase and the hydroxymethyl group in the final drug molecule, which is essential for its interaction with the viral reverse transcriptase.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) should be consulted for detailed information.

Summary of Hazard Information:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

Enantiomerically pure this compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral drugs. Its commercial availability provides a convenient starting point for research, while established chemoenzymatic synthetic routes offer a scalable and cost-effective alternative for larger-scale production. The successful application of this intermediate is critically dependent on rigorous analytical control of its enantiomeric purity, for which chiral HPLC and SFC are indispensable tools. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug development professionals working with this important chiral intermediate.

References

- ABACAVIR - New Drug Approvals. (2019, June 4).

- The Chemical Synthesis of Abacavir: The Role of Key Intermedi

- Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.

- Process for the preparation of abacavir. European Patent Office - EP 1939196 A1. (2008, July 2).

- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 183.

- (1R,3S)-3-AMinocyclopentanol Hydrochloride.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 24(15), 2788.

- Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.

- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 70(3), 115-123.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 156-166.

- Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.

- Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148.

- Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060-1063.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6981-7006.

- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 22(12), 2139.

- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

- tert-butyl ((1R,3S)-3-hydroxycyclopentyl)

- tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)

- Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering. (2024, May 31).

- tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)

- Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Chemistry – A European Journal, 27(1), 134-138.

- Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. Journal of Medicinal Chemistry, 31(10), 1991-1995.

- tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)

Sources

- 1. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. nbinno.com [nbinno.com]

- 15. data.epo.org [data.epo.org]

- 16. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]

The Strategic deployment of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate as a High-Value Chiral Building Block in Modern Synthesis

Abstract

In the landscape of contemporary drug discovery and development, the demand for structurally precise and stereochemically pure molecules is paramount.[1][2] Chiral cyclopentane scaffolds are prevalent in a multitude of biologically active compounds, including antiviral and anticancer agents.[3] This technical guide delves into the multifaceted role of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, a preeminent chiral building block. We will explore its synthesis, inherent chemical functionalities, and strategic applications in asymmetric synthesis, with a particular focus on the construction of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of the 1,3-Aminoalcohol Cyclopentane Scaffold

The cyclopentane ring, while a common motif in natural products and pharmaceuticals, presents a unique synthetic challenge due to the stereochemical complexity that can arise from its non-planar structure.[3] The precise spatial arrangement of substituents on this carbocyclic ring is often critical for biological activity.[4] The cis-1,3-aminoalcohol relationship on a cyclopentane framework, as present in the title compound, is a particularly valuable pharmacophore. This arrangement allows for the generation of a diverse array of molecular architectures through selective manipulation of the amine and hydroxyl groups.

The chirality of this compound is of utmost importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] The (1R,3S) configuration provides a specific three-dimensional orientation that can be crucial for binding to biological targets such as enzymes and receptors. This building block offers a reliable and efficient route to enantiomerically pure products, circumventing the need for challenging chiral separations later in a synthetic sequence.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule that combines the stability of a Boc-protected amine with the reactivity of a secondary alcohol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions.[5][6][7] This chemoselective protection allows for the selective functionalization of the hydroxyl group without interference from the more nucleophilic amine.

| Property | Value | Reference |

| CAS Number | 225641-84-9 | [8][9] |

| Molecular Formula | C₁₀H₁₉NO₃ | [8] |

| Molecular Weight | 201.26 g/mol | [8] |

| Appearance | Solid | [10] |

| Purity | ≥95% | [8] |

| Storage | Store at room temperature | [8] |

Synthesis of the Chiral Building Block

The synthesis of this compound typically starts from a readily available chiral precursor, (1R,3S)-3-aminocyclopentanol.[11][12] The key step is the chemoselective protection of the amino group in the presence of the hydroxyl group.

Conceptual Synthetic Pathway

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. chemscene.com [chemscene.com]

- 9. This compound - CAS:225641-84-9 - Abovchem [abovchem.com]

- 10. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]

- 11. (1R,3S)-3-Amino-cyclopentanol | CAS 1110772-05-8 | Cayman Chemical | Biomol.com [biomol.com]

- 12. caymanchem.com [caymanchem.com]

The Cyclopentane Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The cyclopentane ring, a five-membered carbocycle, represents a significantly underappreciated yet vital scaffold in medicinal chemistry.[1] Though less prevalent than its six-membered cyclohexane counterpart, the cyclopentane motif is a core structural feature in numerous natural products and blockbuster synthetic drugs, from antiviral agents to prostaglandins.[1] Its unique combination of conformational flexibility and rigidity allows for the precise spatial positioning of substituents, making it an invaluable tool for optimizing ligand-receptor interactions. This guide provides an in-depth analysis of the cyclopentane scaffold, elucidating its strategic importance in drug design. We will explore its fundamental physicochemical properties, dissect its role in enhancing pharmacological activity through illustrative case studies, detail robust synthetic methodologies for its construction, and offer insights into its future potential in developing next-generation therapeutics.

Introduction: Beyond Flatland – The Strategic Value of a Five-Membered Ring

In the landscape of drug discovery, moving beyond flat, aromatic systems towards molecules with greater three-dimensional (3D) character is a proven strategy for improving physicochemical properties and reducing clinical attrition rates.[2] Saturated carbocycles are a cornerstone of this approach, and while the phenyl ring remains a dominant feature in approved drugs, its replacement with saturated bioisosteres is a key tactic for enhancing properties like solubility and metabolic stability.[2][3]

The cyclopentane ring, in particular, offers a unique balance of properties that make it a "privileged scaffold".[1] It is large enough to serve as a central framework for displaying pharmacophoric groups, yet small enough to avoid significant entropic penalties upon binding. Its non-planar, puckered conformations allow it to mimic aspects of both rigid aromatic systems and flexible alkyl chains, providing a versatile solution to complex structure-activity relationship (SAR) challenges.[4] This guide will demonstrate that the perceived synthetic intractability of complex cyclopentanes is a historical misconception, and modern synthetic methods provide accessible pathways to this valuable chemical space.[1]

Physicochemical & Conformational Landscape of Cyclopentane

The utility of the cyclopentane ring in drug design stems directly from its inherent structural and physical properties. Understanding these characteristics is fundamental to rationally incorporating the scaffold into a drug candidate.

Key Physicochemical Properties

The parent cyclopentane is a non-polar, volatile cycloalkane.[5] Its primary value in medicinal chemistry lies in its role as a lipophilic scaffold that can be functionalized to modulate a molecule's overall properties.

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₅H₁₀ | A simple, low molecular weight carbocyclic core. |

| Molecular Weight | 70.13 g/mol [5] | Provides a lightweight framework for building more complex molecules. |

| LogP (Octanol/Water) | ~3.0 (Calculated) | Indicates its hydrophobic nature; it effectively fills lipophilic pockets in target proteins. |

| Ring Strain | ~6 kcal/mol[2] | Moderate strain influences reactivity and conformation but does not impart instability like cyclopropane or cyclobutane.[2][6] |

| Solubility | Insoluble in water[5] | Serves as a lipophilic building block; overall solubility is dictated by appended functional groups. |

Table 1: Foundational physicochemical properties of the cyclopentane scaffold.

The Power of the Pucker: Conformational Analysis

Unlike the planar representation often seen in 2D drawings, cyclopentane is not flat. A planar conformation would induce significant torsional strain from ten fully eclipsed C-H bonds.[4][7] To alleviate this strain, the ring puckers into non-planar conformations. The two lowest energy conformations are the "envelope" and the "half-chair" .[4][8]

In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[4][6] The half-chair has three coplanar carbons, with one above and one below the plane. These conformations rapidly interconvert through a low-energy process called pseudorotation.[8]

This conformational flexibility is not a liability but a key strategic advantage. It allows a cyclopentane-containing ligand to adapt its shape to best fit the contours of a binding site, minimizing steric clashes and maximizing favorable interactions. This constrained flexibility is crucial for achieving high binding affinity and selectivity.

Figure 1: Low-energy conformations of cyclopentane.

The Cyclopentane Scaffold in Action: Medicinal Chemistry Case Studies

The strategic incorporation of a cyclopentane ring can profoundly influence a drug's pharmacological profile. It can serve as a rigidifying element, a metabolically stable isostere, or a scaffold to orient substituents for optimal target engagement.

Case Study 1: Carbocyclic Nucleosides – Enhancing Metabolic Stability

A classic and powerful application of the cyclopentane ring is its use as a bioisostere for the furanose (ribose) ring in nucleoside analogs, creating "carbanucleosides". The N-glycosidic bond in natural nucleosides is a key liability, susceptible to cleavage by phosphorylase and hydrolase enzymes. Replacing the endocyclic furanose oxygen with a methylene (CH₂) group transforms the scaffold into a robust cyclopentane system.

This single-atom substitution renders the molecule completely resistant to enzymatic cleavage of the bond connecting the base to the ring, dramatically improving metabolic stability and pharmacokinetic profiles.

-

Aristeromycin , a carbon analog of adenosine, demonstrates this principle. It maintains the biological activity of adenosine but is impervious to cleavage by phosphorylases and hydrolases.

-

This strategy is clinically validated in drugs like Abacavir (an HIV reverse transcriptase inhibitor) and Entecavir (a Hepatitis B virus inhibitor), where the cyclopentane core is essential for their efficacy and drug-like properties.[1]

Figure 2: Bioisosteric replacement for improved metabolic stability.

Case Study 2: Prostaglandin Analogs – Scaffolding for Potency

Prostaglandins are a class of lipid compounds involved in diverse physiological processes, and their core structure is built upon a functionalized cyclopentane ring. Synthetic prostaglandin analogs are highly successful drugs, particularly for treating glaucoma.[9]

In drugs like Latanoprost and Travoprost , the cyclopentane ring acts as a rigid scaffold.[9][10] It holds two aliphatic side chains in a specific, well-defined spatial orientation. This precise geometry is critical for high-affinity binding to prostaglandin F receptors in the eye, which triggers the therapeutic effect of increasing aqueous humor outflow and reducing intraocular pressure.[9] The cyclopentenone prostaglandins, a subset with an α,β-unsaturated ketone in the ring, possess potent anti-inflammatory, anti-viral, and anti-neoplastic activities that are not mediated by traditional prostanoid receptors but by direct interaction with cellular proteins.[11][12]

| Drug | Therapeutic Use | Role of Cyclopentane Ring |

| Latanoprost | Glaucoma[9] | Rigid scaffold for precise orientation of two side chains, ensuring optimal receptor fit. |

| Travoprost | Glaucoma[9] | Similar to Latanoprost, provides the conformational constraint necessary for high potency. |

| 15d-PGJ₂ | Anti-inflammatory[11] | The reactive cyclopentenone ring interacts directly with transcription factors like NF-κB.[11] |

Table 2: The cyclopentane scaffold in prostaglandin-based therapeutics.

Case Study 3: Kinase Inhibitors – Optimizing Selectivity and Potency

In the competitive field of kinase inhibitors, achieving both high potency and selectivity is paramount. The cyclopentane ring can be used as an appendage to probe and fill hydrophobic pockets within an enzyme's active site.

In the development of kappa (κ) opioid receptor antagonists, researchers found that ring size was a critical determinant of activity. When comparing cycloalkane variants of a lead compound, the cyclopentane derivative (10 ) was not only the most potent (Kₑ = 0.048 nM) but also the most selective against mu (μ) and delta (δ) opioid receptor subtypes compared to its cyclohexane counterpart (9 , Kₑ = 0.14 nM). This demonstrates how the specific size and conformation of the cyclopentane ring can be perfectly suited to optimize interactions within a binding pocket.

Similarly, Pfizer's Palbociclib (Ibrance) , a CDK4/6 inhibitor for breast cancer, and Incyte's Ruxolitinib (Jakafi) , a JAK1/2 inhibitor, both feature cyclopentane moieties that are crucial for their activity profiles.

Synthetic Methodologies: Accessing the Cyclopentane Core

The perceived difficulty in stereocontrolled synthesis of substituted cyclopentanes has historically limited their use.[1] However, modern organic synthesis offers a powerful and accessible toolkit for their construction.

Key Synthetic Strategy: The Pauson-Khand Reaction

One of the most powerful and direct methods for constructing a cyclopentane-containing ring system is the Pauson-Khand reaction (PKR) . This is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to forge an α,β-cyclopentenone in a single step, typically mediated by a cobalt catalyst.[13][14][15]

The intramolecular version of the PKR is particularly valuable in complex molecule synthesis, as it allows for the rapid construction of fused bicyclic systems with high stereocontrol.[13][16] This reaction has been a cornerstone in the total synthesis of numerous complex natural products.[17]

General Experimental Protocol: Intramolecular Pauson-Khand Reaction

The following protocol is a generalized representation for the intramolecular cyclization of an enyne substrate.

Objective: To construct a bicyclic cyclopentenone from an appropriate enyne precursor.

Materials:

-

Enyne Substrate (1.0 equiv)

-

Dicobalt Octacarbonyl [Co₂(CO)₈] (1.1 equiv)

-

Anhydrous Solvent (e.g., Toluene or Dichloromethane)

-

Inert Atmosphere (Nitrogen or Argon)

-

Optional: Promoter such as N-Methylmorpholine N-oxide (NMO) (4.0 equiv)

Procedure:

-

Complexation: In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous solvent.

-

Add dicobalt octacarbonyl portion-wise at room temperature. The solution typically changes color (e.g., to deep red), indicating the formation of the alkyne-cobalt hexacarbonyl complex.

-

Stir the mixture at room temperature for 1-4 hours to ensure complete complex formation.

-

Cyclization: Add the promoter (e.g., NMO) if used. Promoters can often lower the reaction temperature and improve yields.

-

Heat the reaction mixture to the required temperature (typically 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. The cobalt complexes can be decomposed and removed by filtration through a pad of silica gel, often eluting with a solvent like diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the desired bicyclic cyclopentenone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclopentane | C5H10 | CID 9253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. frontiersin.org [frontiersin.org]

- 10. youtube.com [youtube.com]

- 11. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The chemistry, biology and pharmacology of the cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. organicreactions.org [organicreactions.org]

- 16. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Harnessing Nature's Asymmetry: A Guide to Chiral Pool Synthesis with Cyclopentane Derivatives

An In-Depth Technical Guide

Abstract

The cyclopentane ring is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including prostaglandins and antiviral agents.[1] Its synthesis in an enantiomerically pure form presents a significant challenge for chemists.[2] Chiral pool synthesis, a strategy that utilizes readily available, enantiopure starting materials from nature, offers an elegant and efficient solution. This guide provides an in-depth technical overview of chiral pool synthesis using cyclopentane derivatives. We will explore the key building blocks available from the chiral pool, detail critical synthetic transformations with field-proven protocols, and illustrate the power of this approach through its application in the synthesis of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereocontrolled synthesis for the construction of novel chemical entities.

The Imperative of Chirality and the Logic of the Chiral Pool

In drug development, stereochemistry is not a trivial detail; it is a critical determinant of biological activity and safety. A molecule and its non-superimposable mirror image, or enantiomer, can have vastly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a paramount objective.

Chiral pool synthesis is a powerful strategy that circumvents the need for developing de novo asymmetric reactions or resolving racemic mixtures.[3] The core principle is to select a naturally occurring, inexpensive, and enantiomerically pure compound that already contains some of the required stereocenters for the target molecule. This "chiral building block" is then elaborated through a series of stereocontrolled reactions to reach the final product, preserving the initial chirality.

Figure 1: A high-level overview of the chiral pool synthesis strategy.

Sources of Enantiopure Cyclopentane Building Blocks

The general scarcity of readily available cyclopentane compounds in the chiral pool, compared to their six-membered counterparts, has historically been a challenge.[4] However, resourceful synthetic strategies have unlocked several key precursors.

-

Carbohydrate-Derived Synthons: Sugars like D-ribose are an excellent source of chirality. Through a series of well-established transformations including ring-closing metathesis, they can be converted into versatile cyclopentenone intermediates, which are pivotal for the synthesis of carbocyclic antiviral nucleosides.[5][6]

-

Cyclopentadiene Adducts: While cyclopentadiene itself is achiral, its [2+2]-cycloadducts can be resolved using chemical or enzymatic methods to provide enantiomerically pure cyclopentane building blocks for further elaboration.[7][8]

-

Terpene-Derived Scaffolds: Certain monoterpenes, while often six-membered, can be synthetically manipulated through ring contraction to yield chiral cyclopentane derivatives, effectively transferring the chirality from an abundant natural product to a new scaffold.[3]

-

Enzymatic Resolution: A powerful method involves the enzymatic resolution of racemic cyclopentane derivatives. For instance, the hydrolysis of a racemic diester like 1,3-bis(methoxycarbonyl)cyclopentane can be performed with high enantioselectivity using lipases, providing access to a key chiral dicarboxylic acid used in antiviral drug synthesis.

Key Methodologies for Stereocontrolled Elaboration

Once a chiral cyclopentane building block is secured, a chemist's toolkit of modern synthetic reactions can be deployed to build molecular complexity. The key is to employ reactions that proceed with high levels of stereocontrol, often directed by the existing stereocenters on the ring.

Catalytic Asymmetric Domino Reactions

Domino, or cascade, reactions are highly efficient processes that form multiple bonds in a single operation, minimizing purification steps and resource consumption. N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for constructing densely functionalized cyclopentanes.[1]

A prime example is the NHC-catalyzed Michael/Michael/esterification domino reaction. This sequence allows for the asymmetric synthesis of tetrasubstituted cyclopentanes bearing four contiguous stereocenters with high stereoselectivity.[1]

Sources

- 1. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new approach to the synthesis of chiral blocks for cyclopentanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 225641-84-9), a chiral building block crucial in pharmaceutical research and development. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this molecule. This document is intended for researchers, chemists, and quality control specialists in the field of drug development, offering both field-proven experimental protocols and detailed interpretation of the resulting spectral data.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a carbamate-protected amine and a secondary alcohol on a cyclopentane ring. The specific trans stereochemistry of the substituents at positions 1 and 3 is critical for its application as a chiral synthon in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor modulators.

Accurate and comprehensive characterization is paramount to confirm the identity, stereochemistry, and purity of such intermediates. Spectroscopic techniques provide a non-destructive and highly informative "fingerprint" of the molecule. This guide will systematically dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a framework for researchers to validate their own materials.

Molecular Structure

The structure contains several key features that will be identified by the spectroscopic methods discussed herein:

-

A tert-Butyloxycarbonyl (Boc) protecting group, characterized by a carbonyl and a sterically bulky tert-butyl moiety.

-

A secondary carbamate (N-H).

-

A secondary alcohol (O-H).

-

A saturated five-membered cyclopentyl ring with specific stereocenters.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[2]

Theoretical Principles

The principle of NMR is based on the interaction between an external magnetic field and the magnetic properties of atomic nuclei that possess a quantum mechanical property called spin.[1] When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. By irradiating the sample with radiofrequency waves, nuclei can be excited from a lower to a higher energy state. The precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) . Furthermore, the spins of neighboring nuclei can interact with each other through chemical bonds, causing signals to split into multiplets; this is known as spin-spin coupling (J) , which provides valuable connectivity information.[3]

Experimental Protocol: NMR Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Methodology (ATR):

-